REACTION_CXSMILES
|
Cl.[S:2]1[N:6]=[CH:5][C:4]([C:7]([NH:9][NH:10]C(OC(C)(C)C)=O)=[O:8])=[N:3]1>O1CCOCC1>[S:2]1[N:6]=[CH:5][C:4]([C:7]([NH:9][NH2:10])=[O:8])=[N:3]1
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1,1-dimethylethyl 2-(1,2,5-thiadiazol-3-ylcarbonyl)hydrazinecarboxylate
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Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
S1N=C(C=N1)C(=O)NNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 7 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by SCX cartridge (2 batches of 500 mg each—MeOH/2M NH3 in MeOH
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |